molecular formula C8H13N3O B1480275 3-Methoxy-2-(pyrazin-2-yl)propan-1-amine CAS No. 2097967-29-6

3-Methoxy-2-(pyrazin-2-yl)propan-1-amine

Cat. No.: B1480275
CAS No.: 2097967-29-6
M. Wt: 167.21 g/mol
InChI Key: GTCQCSNAGCPOEA-UHFFFAOYSA-N
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Description

3-Methoxy-2-(pyrazin-2-yl)propan-1-amine is a chemical compound intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, human, veterinary, household, or personal use. This amine-functionalized pyrazine derivative is of significant interest in medicinal chemistry and pharmacology research. Pyrazine cores are known to be key structural motifs in various bioactive molecules . The compound's structure, featuring a propan-1-amine chain with a methoxy substituent, is analogous to other amines investigated for their potential biological activity . Researchers can utilize this compound as a versatile synthetic intermediate or building block for the synthesis of more complex molecules, such as potential pharmaceutical candidates or ligands for biological targets . Its application is primarily in exploratory laboratories focusing on the development of novel chemical entities. Handling of this substance should be conducted by qualified professionals in a controlled laboratory environment. Please refer to the material safety data sheet (MSDS) for detailed safety and handling information before use.

Properties

CAS No.

2097967-29-6

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-methoxy-2-pyrazin-2-ylpropan-1-amine

InChI

InChI=1S/C8H13N3O/c1-12-6-7(4-9)8-5-10-2-3-11-8/h2-3,5,7H,4,6,9H2,1H3

InChI Key

GTCQCSNAGCPOEA-UHFFFAOYSA-N

SMILES

COCC(CN)C1=NC=CN=C1

Canonical SMILES

COCC(CN)C1=NC=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles: The oxazole and thiophene cores (e.g., OCM-26 vs. 4a–4n) influence electronic properties and binding to targets like GSK-3β. Thiophene derivatives exhibit extended π-conjugation, affecting nonlinear optical (NLO) behavior .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, fluorine) enhance metabolic stability and target affinity. For instance, OCM-29’s trifluoromethoxy group improves potency compared to OCM-28’s methoxy group .
  • Synthetic Efficiency : Amine-carboxylic acid couplings (e.g., OCM-26) yield 20–52%, while Suzuki cross-coupling (e.g., 4a–4n) achieves higher yields (45–75%) .

Physicochemical and Electronic Properties

highlights density functional theory (DFT) calculations for thiophene-carboxamide analogs:

Property 4a (R = Ph) 4d (R = 4-CN-Ph) 4n (R = 3,4,5-F₃-Ph)
HOMO-LUMO Gap (eV) 4.12 3.85 3.72
Electrophilicity Index 2.98 3.45 3.78
Hyperpolarizability 1.2 × 10⁻³⁰ 1.5 × 10⁻³⁰ 2.1 × 10⁻³⁰
  • Lower HOMO-LUMO gaps (e.g., 4n) correlate with increased reactivity and NLO activity.
  • Fluorine substituents (e.g., 4n) enhance hyperpolarizability, suggesting utility in materials science .

Pharmacological Activity

GSK-3β Inhibition :

  • OCM-26 : Displays IC₅₀ = 12 nM for GSK-3β with >100-fold selectivity over CDK2 and CDK4. High brain exposure (brain/plasma ratio = 1.5) due to fluorine substituents enhancing BBB penetration .
  • PF-796 : Retains potency (IC₅₀ = 8 nM) and exhibits improved aqueous solubility (4.2 mg/mL) from the 4-hydroxyphenyl group .

Stem Cell Differentiation () :

  • Compound 70 (benzimidazole-pyrazine) promotes cardiomyocyte differentiation via Wnt/β-catenin signaling, demonstrating structural versatility for diverse targets .

Metabolic and Stability Profiles

  • Methoxy vs. Hydroxy Groups : Methoxy-substituted analogs (e.g., OCM-28) show longer half-lives (t₁/₂ = 6.7 h) compared to hydroxy analogs (PF-796, t₁/₂ = 3.2 h) due to reduced Phase II metabolism .
  • Fluorine Impact : Fluorinated derivatives (e.g., OCM-29) resist CYP450-mediated oxidation, enhancing metabolic stability .

Preparation Methods

Process Overview

  • Starting material: 3-Methoxypropanol
  • Reagents: Ammonia and hydrogen gas
  • Catalyst: Cu-Co/Al2O3-based catalyst supported on diatomite or zeolite
  • Reactor type: Fixed-bed reactor operated in the vapor phase
  • Conditions: Temperature 50–360 °C, pressure from atmospheric up to 5.0 MPa, liquid hourly space velocity (LHSV) 0.1–3.0 h⁻¹
  • Molar ratios: Ammonia to alcohol 1.0–15.0:1, Hydrogen to alcohol 0.1–10.0:1

Catalytic Composition

Element Weight % Range in Catalyst
Cu 0.1 – 50.0%
Co 0.5 – 60.0%
Ru 0.001 – 0.1%
Mg 0.001 – 5.7%
Cr 0.01 – 15.0%
Al2O3 Balance

This catalyst promotes the amination of 3-methoxypropanol with ammonia and hydrogen, converting the alcohol group into the corresponding amine.

Process Description

  • 3-Methoxypropanol is pumped into a preheater where it mixes with ammonia and hydrogen, vaporizing the mixture.
  • The vaporized mixture enters a fixed-bed reactor containing the Cu-Co/Al2O3 catalyst.
  • Reaction proceeds under controlled temperature and pressure to yield 3-methoxypropan-1-amine.
  • The reaction mixture is cooled, condensed, and separated into gas and liquid phases.
  • Gaseous components (excess ammonia and hydrogen) are recycled back into the feed system.
  • The liquid phase undergoes purification via distillation or rectification to isolate the amine product.
  • Minor by-products such as diamines are separated or recycled.

Advantages

  • Continuous vapor-phase process with closed-cycle material recycling.
  • High conversion efficiency and selectivity.
  • Low by-product formation.
  • Simplified separation and purification.
  • Reduced energy and raw material consumption leading to lower production costs.

Representative Data from Patent Examples

Parameter Range/Value
Temperature 50–360 °C
Pressure Atmospheric to 5.0 MPa
LHSV 0.1–3.0 h⁻¹
Ammonia:Alcohol molar ratio 1.0–15.0:1
Hydrogen:Alcohol molar ratio 0.1–10.0:1
Catalyst loading 0.05–3.0 m³ alcohol/(hr·m³ catalyst)

Note: Catalyst composition and process parameters are optimized to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Preparation Step Method/Technique Key Conditions/Reagents Outcome/Notes
Catalytic amination of 3-methoxypropanol Vapor-phase amination with Cu-Co/Al2O3 catalyst 50–360 °C, 0–5 MPa, NH3 & H2, fixed-bed reactor High-yield 3-methoxypropan-1-amine
Installation of pyrazinyl group Nucleophilic aromatic substitution, Pd-catalyzed coupling Sodium methoxide, chloropropanone, ammonium acetate, Heck coupling Formation of pyrazinyl-substituted propanamine intermediate
Purification Condensation, gas-liquid separation, distillation Recycling of unreacted gases, rectification tower Pure target amine with minimized by-products

Research Findings and Practical Considerations

  • The catalytic amination process is well-established for producing 3-methoxypropan-1-amine with high selectivity and efficiency, suitable for scale-up in industrial settings.
  • The introduction of the pyrazin-2-yl group requires multi-step organic synthesis with careful control of reaction conditions to avoid demethylation or side reactions.
  • Methoxypyrazine derivatives tend to have lower aqueous solubility despite decreased clogP values, which may influence purification and formulation strategies.
  • The combination of catalytic amination and heterocyclic coupling reactions enables the modular synthesis of 3-Methoxy-2-(pyrazin-2-yl)propan-1-amine, facilitating its use in pharmaceutical research and development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Methoxy-2-(pyrazin-2-yl)propan-1-amine?

  • Methodology : A two-step approach is recommended:

Alkylation : React pyrazin-2-yl derivatives with a methoxy-containing propyl halide (e.g., 3-methoxypropyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

Amination : Convert the intermediate to the amine via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol, with pH controlled at 6–7 using acetic acid .

  • Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to achieve >95% purity .
  • NMR : Confirm methoxy (δ 3.3–3.5 ppm) and pyrazine protons (δ 8.5–9.0 ppm) in ¹H NMR. ¹³C NMR should show the pyrazine carbons (δ 140–150 ppm) and methoxy carbon (δ 55–60 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₈H₁₃N₃O: calc. 167.1058) .

Q. What are the key physicochemical properties of this compound?

  • Properties :

  • Molecular Weight : 167.21 g/mol.
  • LogP : Predicted ~1.2 (via DFT calculations using B3LYP/6-31G*) .
  • Solubility : Soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in hexane.
    • Stability : Store at –20°C under nitrogen to prevent oxidation of the amine group .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of 3-Methoxy-2-(pyrazin-2-yl)propan-1-amine?

  • Methodology :

  • Density Functional Theory (DFT) : Use the B3LYP hybrid functional with the 6-31G* basis set to calculate HOMO/LUMO energies, charge distribution, and dipole moments .
  • Accuracy : The B3LYP functional achieves an average error of 2.4 kcal/mol for thermochemical properties, making it suitable for predicting redox potentials .
    • Software : Gaussian 16 or ORCA for simulations. Visualize molecular orbitals using GaussView .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Case Study : If one study reports enzyme inhibition (e.g., IC₅₀ = 10 µM) while another shows no activity:

Assay Conditions : Verify buffer pH, temperature, and cofactor presence (e.g., Mg²⁺ for kinases).

Compound Stability : Test degradation via LC-MS after incubation in assay buffer.

Structural Confirmation : Re-examine NMR data to rule out isomerization or impurities .

  • Validation : Repeat assays with freshly synthesized batches and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Approach :

Analog Synthesis : Modify the methoxy group (e.g., replace with ethoxy or hydroxyl) and pyrazine substituents .

Biological Testing : Screen analogs for target binding (e.g., fluorescence polarization assays) and cellular activity (e.g., IC₅₀ in HEK293 cells).

Computational Docking : Use AutoDock Vina to predict binding modes to enzymes like GSK-3β (PDB ID: 1J1B) .

  • Data Analysis : Correlate substituent electronegativity with activity trends using multivariate regression .

Q. What experimental designs are optimal for studying its enzyme inhibition mechanisms?

  • Kinetic Assays :

  • Competitive Inhibition : Vary substrate concentration with fixed inhibitor. Plot Lineweaver-Burk to determine Kᵢ.
  • Pre-incubation : Test time-dependent inhibition to identify irreversible binding.
    • Structural Biology : Co-crystallize the compound with the target enzyme (e.g., using SHELXL for refinement ). Analyze hydrogen bonds between the methoxy group and active-site residues .

Methodological Comparisons

Aspect Synthetic Route A Synthetic Route B
Yield 45–60% (alkylation + amination)30–40% (direct coupling)
Purity >95% (HPLC)85–90% (HPLC)
Key Reference
Computational Method B3LYP/6-31G *M06-2X/def2-TZVP
HOMO-LUMO Gap (eV) 5.25.0
Accuracy ±2.4 kcal/mol ±1.8 kcal/mol

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